
n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a pyrimidine ring substituted with dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a halogen-metal exchange reaction using an organolithium reagent, followed by borylation to form the corresponding pyridinylboronic acid.
Suzuki-Miyaura Coupling: The pyridinylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a halogenated pyrimidine derivative in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-hydroxypyridine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for catalysis.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry:
- Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- n-((2-Methoxypyridin-3-yl)methyl)-2-phenyl cyclopropan-1-amine : This compound features a cyclopropane ring instead of a pyrimidine ring.
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide : This compound contains a borate and sulfonamide group.
Uniqueness: n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which can confer distinct chemical and biological properties. Its combination of a methoxy group and dimethylpyrimidine ring makes it a versatile scaffold for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
N-[(2-methoxypyridin-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C13H16N4O/c1-9-7-12(17-10(2)16-9)15-8-11-5-4-6-14-13(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
Clave InChI |
AHEIKEISNFURQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)NCC2=C(N=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


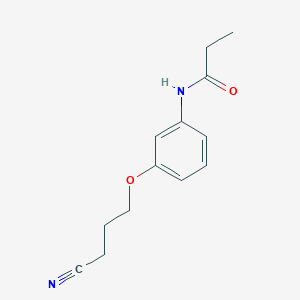

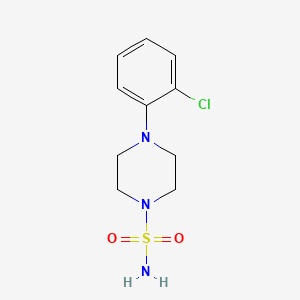
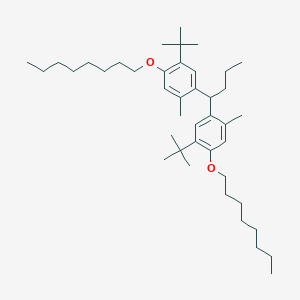
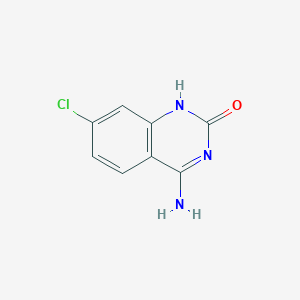
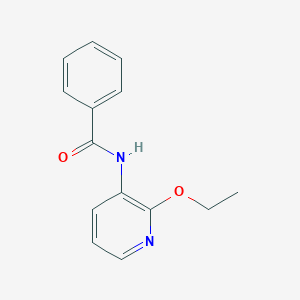

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)

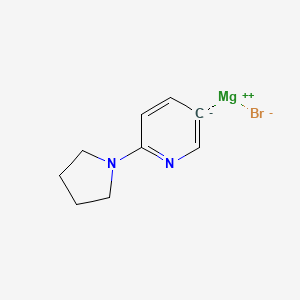
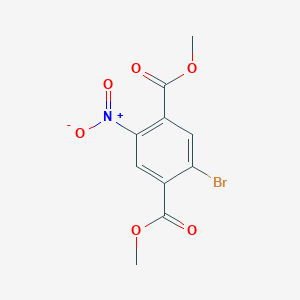
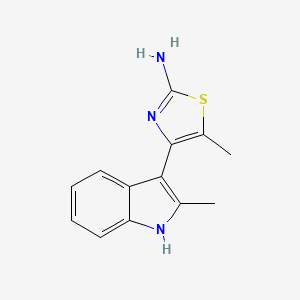
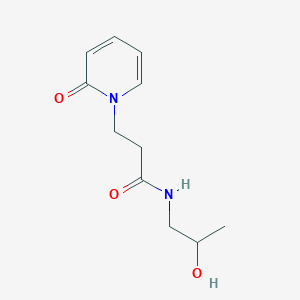
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
